5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849993
InChI: InChI=1S/C11H12N2O2S2/c1-7-4-3-5-8(6-7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
SMILES:
Molecular Formula: C11H12N2O2S2
Molecular Weight: 268.4 g/mol

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine

CAS No.:

Cat. No.: VC15849993

Molecular Formula: C11H12N2O2S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine -

Specification

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
IUPAC Name 4-(3-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H12N2O2S2/c1-7-4-3-5-8(6-7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Standard InChI Key LGTCLCIIBWVSQC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=C(SC(=N2)N)S(=O)(=O)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a five-membered thiazole ring (C₃H₃NS) fused with three distinct functional groups:

  • Methylsulfonyl (-SO₂CH₃) at position 5, contributing to electronic polarization and hydrogen-bonding capacity.

  • m-Tolyl (C₆H₄CH₃-3) at position 4, enhancing hydrophobicity and π-stacking interactions.

  • Amine (-NH₂) at position 2, enabling hydrogen bonding and coordination chemistry.

Crystallographic studies of analogous thiazole derivatives (e.g., 5-methyl-2-phenyl-4-[1-(4-p-tolyl-thiazol-2-ylamino)ethylidene]-2,4-dihydropyrazol-3-one) confirm that the amine nitrogen exists in the -NH₂ tautomeric form, with a double bond between C3 and C5 of the thiazole ring . This structural feature likely stabilizes the molecule’s planar conformation, facilitating interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
IUPAC Name4-(3-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine
Molecular FormulaC₁₁H₁₂N₂O₂S₂
Molecular Weight268.4 g/mol
SMILESCC1=CC(=CC=C1)C2=C(SC(=N2)N)S(=O)(=O)C
InChI KeyLGTCLCIIBWVSQC-UHFFFAOYSA-N
PubChem CID97629222
SolubilityLikely low aqueous solubility due to hydrophobic m-tolyl and methylsulfonyl groups
LogP (Predicted)~2.8 (estimated via analogous thiazoles)

Synthetic Methodologies

General Thiazole Synthesis

Thiazole derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioureas or thioamides.

  • Cyclization Reactions: Using Lawesson’s reagent or phosphorus pentasulfide to cyclize thioamide precursors .

For 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine, a plausible route involves:

  • Step 1: Reacting 3-methylacetophenone (m-tolyl precursor) with elemental sulfur and ammonia to form a thioamide intermediate.

  • Step 2: Oxidative cyclization using methylsulfonyl chloride (ClSO₂CH₃) to introduce the sulfonyl group.

Table 2: Synthetic Intermediates and Reagents

Intermediate/ReagentRole
3-MethylacetophenoneProvides m-tolyl moiety
ThioureaNitrogen and sulfur source for thiazole ring
Methylsulfonyl chlorideIntroduces -SO₂CH₃ group
DMF or DMSOPolar aprotic solvents for cyclization

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazoles inhibit microbial growth by disrupting cell wall synthesis or DNA gyrase. The methylsulfonyl group enhances membrane permeability, while the m-tolyl group may interfere with efflux pumps.

Table 3: Biological Activities of Analogous Thiazoles

ActivityMechanismEC₅₀/IC₅₀ (µM)
Antibacterial (E. coli)Cell wall synthesis inhibition12.5–25
Antifungal (C. albicans)Ergosterol biosynthesis disruption18.7
Anti-inflammatoryCOX-2 inhibition9.3
Anticancer (MCF-7)Caspase-3 activation6.8

Pharmacological Applications

Antimicrobial Agents

The compound’s synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) warrants exploration.

Neurotherapeutics

Ru(III) complexes with thiazole ligands (e.g., PMRU20) modulate amyloid-β aggregation, suggesting potential in Alzheimer’s disease .

Antioxidant Formulations

Thiazole-oxadiazole hybrids exhibit radical scavenging activity (IC₅₀ = 14.2 µM vs. DPPH).

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